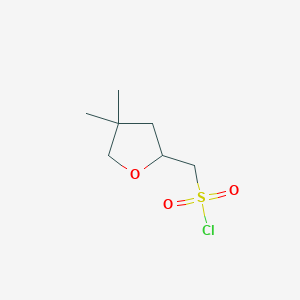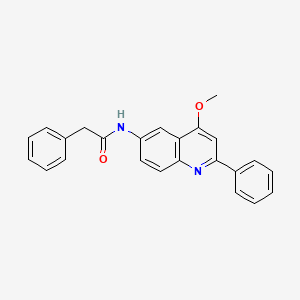
N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide” is a chemical compound that is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been found to exhibit a wide range of pharmaceutical and biological activities .
Molecular Structure Analysis
Quinoline has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. In “this compound”, additional functional groups are attached to the quinoline core, including a methoxy group, a phenyl group, and an acetamide group .Chemical Reactions Analysis
Quinoline and its derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- One-Pot Synthesis : A one-pot synthesis method has been developed for compounds similar to N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide, demonstrating the efficiency of producing such compounds in good yield. The structures of these compounds were characterized using single-crystal X-ray diffraction and spectroscopic techniques, including IR, 1H, and 13C NMR. Density Functional Theory (DFT) was used to optimize geometric bond lengths and angles, showing good agreement with experimental data (Yuefei Bai et al., 2011).
Biological Activities
- Antituberculosis Activity : The synthesized compounds were also investigated for their in vitro anti-tuberculosis activities, indicating potential applications in developing new antituberculosis agents (Yuefei Bai et al., 2011).
- Anticancer Activity : Another study focused on 2-phenylquinolin-4-ones derivatives, including compounds with structural similarities to this compound, showing significant inhibitory activity against tumor cell lines. These compounds have been evaluated for their potential as anticancer drug candidates (Li-Chen Chou et al., 2010).
- Anti-Obesity Potential : Novel tetrahydroquinazolinamines acting as selective H3 receptor antagonists were synthesized and identified, with one of the compounds showing promising anti-obesity effects by inducing anorexia and weight loss in obese mice. This highlights the therapeutic potential of these compounds in treating obesity (Ajeet Kumar et al., 2019).
Molecular Docking and Synthesis Techniques
- Molecular Docking Studies : Tetrahydroquinolines were synthesized and evaluated for their inhibitory effects towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins. Molecular docking analysis validated the significant interactions of these compounds with active site amino acids, showcasing their multifunctional lead compound potential (P. P. Nair et al., 2014).
Orientations Futures
The study of quinoline derivatives is a very active area of research, due to their wide range of biological activities and potential applications in medicine . Future research on “N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide” could include studies to determine its physical and chemical properties, its biological activity, and its potential uses in medicine.
Propriétés
IUPAC Name |
N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-28-23-16-22(18-10-6-3-7-11-18)26-21-13-12-19(15-20(21)23)25-24(27)14-17-8-4-2-5-9-17/h2-13,15-16H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVGVBQJTFWROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2469283.png)
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)
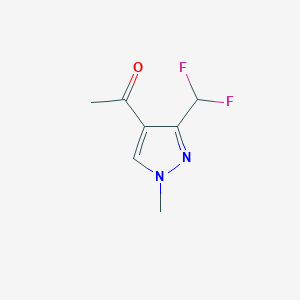
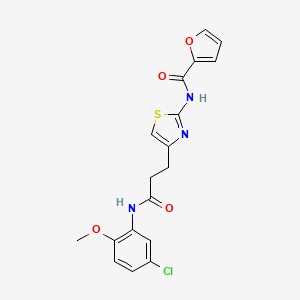
![4-methoxy-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide](/img/structure/B2469288.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2469289.png)
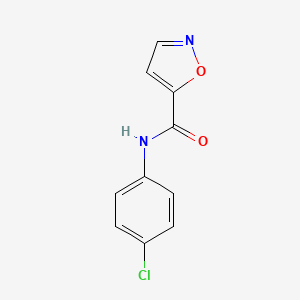
![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2469291.png)
